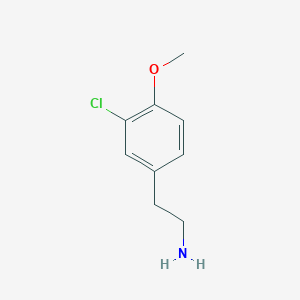

3-クロロ-4-メトキシフェネチルアミン

概要

説明

3-Chloro-4-methoxyphenethylamine, also known as 2-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H12ClNO . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxyphenethylamine is represented by the formula C9H12ClNO . The molecular weight of this compound is 222.11 .Physical And Chemical Properties Analysis

3-Chloro-4-methoxyphenethylamine is a solid at room temperature . It has a molecular weight of 222.11 .科学的研究の応用

1,3-オキサゼピンの合成

この化合物は、パラジウム触媒による分子内カップリングを介した1,3-オキサゼピンの合成に使用されます。 この反応は、オキサゼピン誘導体の生物活性のために医薬品化学において重要です .

ピクテ・スペングラー反応

これは、ペルフルオロオクタンスルホン酸触媒によるピクテ・スペングラー反応の試薬として役立ち、これはさまざまなアルカロイド化合物を合成する際の重要なステップです .

抗マラリア活性アッセイ

この化合物の誘導体であるアルテスネート-3-クロロ-4-(4-クロロフェノキシ)アニリン(ATSA)は、感受性および耐性のヒトおよびマウスマラリア寄生虫に対して抗マラリア化学抑制活性を示しました .

Safety and Hazards

3-Chloro-4-methoxyphenethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body .

Mode of Action

It is known that similar phenethylamine compounds interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes .

Biochemical Pathways

Phenethylamines typically affect pathways related to neurotransmission and signal transduction .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Phenethylamines typically exert their effects by modulating neurotransmission and signal transduction pathways .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-methoxyphenethylamine can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and individual genetic variations .

特性

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJVQKSZWVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373987 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7569-87-1 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

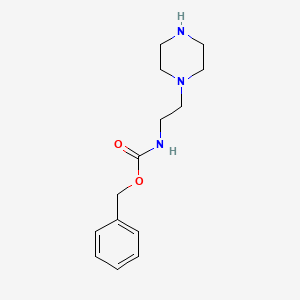

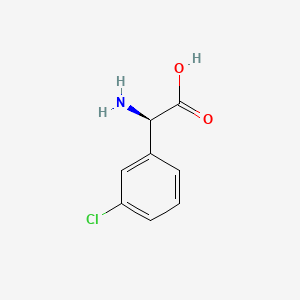

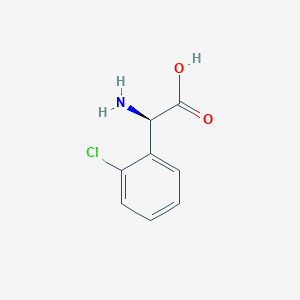

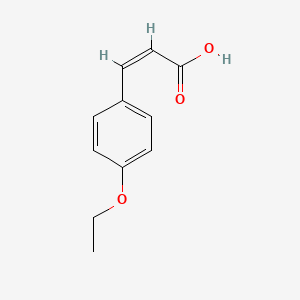

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

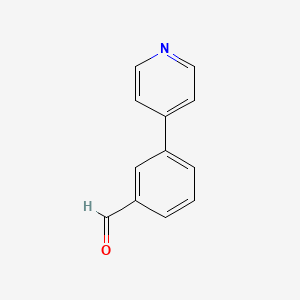

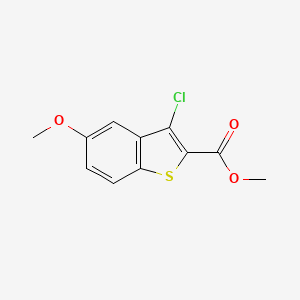

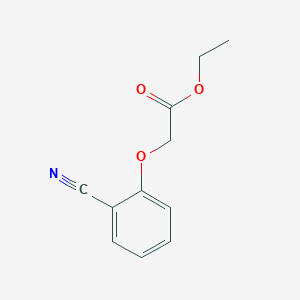

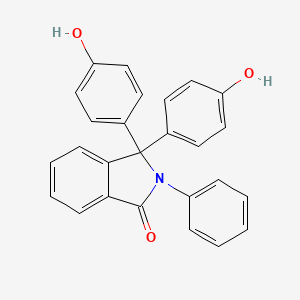

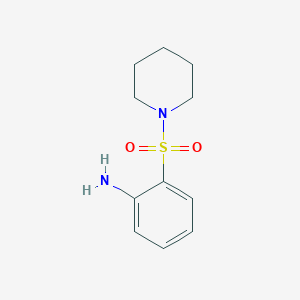

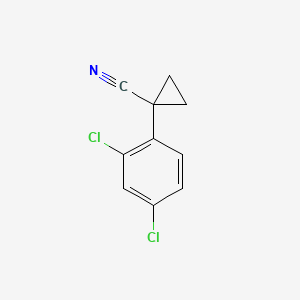

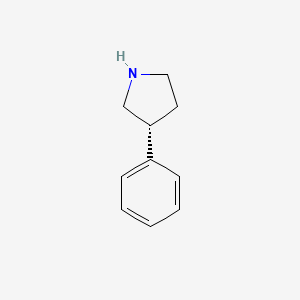

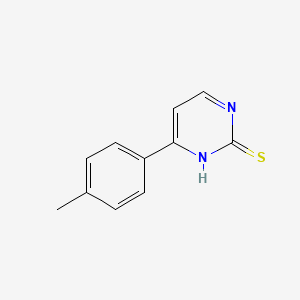

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-chloro-4-methoxyphenethylamine in the synthesis of lycorine-type alkaloids?

A1: 3-Chloro-4-methoxyphenethylamine serves as a crucial starting material in the synthesis of lycorine-type alkaloids []. The synthesis begins with a benzyne reaction involving 3-chloro-4-methoxyphenethylamine, leading to the formation of 6-methoxyindoline. This intermediate then undergoes a series of transformations, including Birch reduction, acylation, photocyclization, and reduction, ultimately yielding the desired lycorine-type alkaloids.

Q2: Could you elaborate on the benzyne reaction involving 3-chloro-4-methoxyphenethylamine and its significance in this synthetic route?

A2: The benzyne reaction involving 3-chloro-4-methoxyphenethylamine is a key step in forming the 6-methoxyindoline intermediate []. While the specific reaction conditions and reagents are not detailed in the provided abstract, this reaction likely exploits the reactivity of the aryl chloride moiety in the presence of a strong base. This base abstracts the proton ortho to the chlorine, leading to the elimination of chloride and the formation of a highly reactive benzyne intermediate. The benzyne then undergoes further reaction to yield the desired 6-methoxyindoline. This step is crucial as it establishes the core indole structure found in both the intermediate and the final lycorine-type alkaloids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。